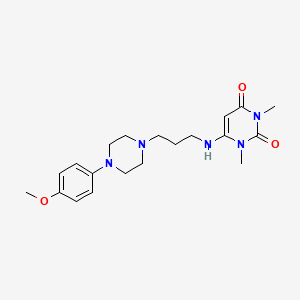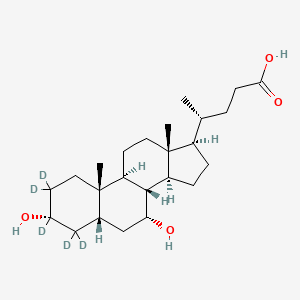![molecular formula C25H34N4O4 B587292 1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide CAS No. 1356848-29-7](/img/structure/B587292.png)
1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide is a complex organic compound used as an intermediate in the preparation of various pharmaceutical agents, including Ximelagatran . This compound is characterized by its unique structure, which includes a tert-butyl carbamate (Boc) protecting group, a cyclohexylacetyl moiety, and a cyanobenzyl group attached to an azetidine ring.
Méthodes De Préparation
The synthesis of 1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Protection of the amine group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the cyclohexylacetyl moiety:
Attachment of the cyanobenzyl group: The cyanobenzyl group is introduced via nucleophilic substitution reactions.
Formation of the azetidine ring: The azetidine ring is formed through cyclization reactions, often involving intramolecular nucleophilic substitution.
Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylacetyl moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the cyanobenzyl group, converting the nitrile to an amine or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of Ximelagatran, it plays a role in the development of anticoagulant drugs.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not have a direct mechanism of action but contributes to the formation of drugs that target specific molecular pathways. For example, Ximelagatran, synthesized using this compound, acts as a direct thrombin inhibitor, preventing blood clot formation .
Comparaison Avec Des Composés Similaires
1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide can be compared with other similar compounds used as intermediates in pharmaceutical synthesis:
1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11: This is a deuterated analogue used in isotope labeling studies.
tert-butyl N-[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-2-oxo-1-cyclohexyl]carbamate: Another intermediate with a similar structure but different substituents.
The uniqueness of 1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide lies in its specific combination of functional groups, which makes it particularly useful in the synthesis of certain pharmaceuticals.
Propriétés
IUPAC Name |
tert-butyl N-[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4/c1-25(2,3)33-24(32)28-21(19-7-5-4-6-8-19)23(31)29-14-13-20(29)22(30)27-16-18-11-9-17(15-26)10-12-18/h9-12,19-21H,4-8,13-14,16H2,1-3H3,(H,27,30)(H,28,32)/t20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAZDRUUDUBAQU-LEWJYISDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene](/img/structure/B587212.png)









